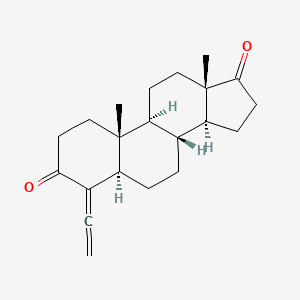

4-Ethenylideneandrostane-3,17-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethenylideneandrostane-3,17-dione, also known as this compound, is a useful research compound. Its molecular formula is C21H28O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethenylideneandrostane-3,17-dione, and how are reaction conditions controlled to maximize yield?

- Methodological Answer : Synthesis typically starts from steroid precursors like dehydroepiandrosterone (DHEA), with critical control over reaction parameters such as temperature (60–80°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and reaction time (12–24 hours). Intermediate purification via column chromatography and final product validation using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures ≥95% purity. Yield optimization focuses on stepwise monitoring of byproducts using HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : High-resolution NMR (¹H and ¹³C) is essential for confirming the ethenylidene group (δ 5.2–5.8 ppm for vinyl protons) and ketone positions (C3 and C17). Infrared spectroscopy (IR) identifies carbonyl stretching vibrations (~1700 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation (e.g., m/z 284.4 for C₁₉H₂₄O₂) .

Q. What in vitro assays are recommended for initial screening of this compound's receptor binding activity?

- Methodological Answer : Competitive binding assays using transfected HEK293 cells expressing human androgen receptors (AR) or estrogen receptors (ER) are standard. Radiolabeled ligands (e.g., ³H-testosterone) and scintillation counting quantify displacement efficiency. Dose-response curves (0.1–100 µM) determine IC₅₀ values, with cross-validation via luciferase reporter gene assays .

Q. What are the common challenges in ensuring purity during synthesis, and how are they addressed?

- Methodological Answer : Challenges include oxidative byproducts from the ethenylidene group and residual solvents. Recrystallization in ethanol/water mixtures and preparative HPLC with C18 columns resolve these. Purity thresholds (>98%) are verified via gas chromatography (GC) with flame ionization detection (FID) .

Advanced Research Questions

Q. How do mutations in key residues of ketosteroid isomerase (KSI) affect the catalytic conversion of this compound?

- Methodological Answer : Site-directed mutagenesis (e.g., Tyr14Phe, Asp99Leu) disrupts hydrogen bonding with the substrate’s ketone groups, reducing catalytic efficiency by 10–100-fold. Kinetic assays (stopped-flow spectroscopy) measure isomerization rates (kcat/KM), while X-ray crystallography reveals structural perturbations in the active site .

Q. What computational approaches model the binding affinity of this compound derivatives to aromatase?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) assess interactions with aromatase’s heme center. Free energy perturbation (FEP) calculations quantify ΔG differences relative to 4-androstene-3,17-dione, identifying key van der Waals contacts and π-π stacking with Phe221 .

Q. How can discrepancies between in vitro and in vivo aromatase inhibition data be resolved?

- Methodological Answer : In vitro-to-in vivo extrapolation (IVIVE) models account for hepatic metabolism (CYP3A4/5 involvement) and plasma protein binding. Isotope-labeled tracers (¹⁴C-4-Ethenylideneandrostane-3,17-dione) track bioavailability in rodent models, while LC-MS/MS quantifies tissue-specific enzyme inhibition .

Q. What strategies identify and characterize phase I metabolites in biological samples?

- Methodological Answer : Incubation with human liver microsomes (HLMs) and NADPH cofactor generates metabolites. Ultra-high-performance LC (UHPLC) coupled with quadrupole-time-of-flight (Q-TOF) MS detects hydroxylated (m/z +16) and dehydrogenated (m/z -2) products. Comparative fragmentation patterns with synthetic standards validate structures .

Q. How does C4=C5 unsaturation influence competitive binding to steroid receptors compared to saturated analogs?

- Methodological Answer : Conformational analysis via density functional theory (DFT) shows the ethenylidene group enhances planarity, improving AR binding (ΔΔG = -3.2 kJ/mol). Saturated analogs (e.g., 5α-androstane-3,17-dione) exhibit reduced affinity due to steric clashes with helix 12 of the ligand-binding domain .

Q. How can microbial cytochrome P450 enzymes be engineered for regiospecific biotransformation?

- Methodological Answer : Directed evolution of Rhodococcus P450BM3 variants (e.g., A74G/F87V) enhances 16β-hydroxylation activity. Screening via whole-cell bioconversion in E. coli and GC-MS analysis identifies mutants with >90% regioselectivity. Crystallographic data guide rational design of substrate-access channels .

属性

CAS 编号 |

84958-35-0 |

|---|---|

分子式 |

C21H28O2 |

分子量 |

312.4 g/mol |

InChI |

InChI=1S/C21H28O2/c1-4-13-15-6-5-14-16-7-8-19(23)21(16,3)11-9-17(14)20(15,2)12-10-18(13)22/h14-17H,1,5-12H2,2-3H3/t14-,15-,16-,17-,20-,21-/m0/s1 |

InChI 键 |

WXYVGJCVJGOCJD-KZVLABISSA-N |

SMILES |

CC12CCC(=O)C(=C=C)C1CCC3C2CCC4(C3CCC4=O)C |

手性 SMILES |

C[C@]12CCC(=O)C(=C=C)[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |

规范 SMILES |

CC12CCC(=O)C(=C=C)C1CCC3C2CCC4(C3CCC4=O)C |

同义词 |

4-EAAD 4-ethenylidene-5 alpha-androstane-3,17-dione 4-ethenylideneandrostane-3,17-dione |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。